![molecular formula C9H12BFO2 B7954634 [3-(4-Fluorophenyl)propyl]boronic acid](/img/structure/B7954634.png)
[3-(4-Fluorophenyl)propyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Fluorophenyl)propyl]boronic acid: is an organoboron compound with the molecular formula C9H12BFO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the fluorophenyl group adds unique properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluorophenyl)propyl]boronic acid typically involves the reaction of 4-fluorophenylpropyl bromide with a boronic ester or boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: [3-(4-Fluorophenyl)propyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert it into the corresponding alkane or alkene.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or tosylates are used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Produces alcohols or ketones.
Reduction: Yields alkanes or alkenes.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Fluorophenyl)propyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into molecular probes and sensors for detecting specific biomolecules .
Medicine: In medicine, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes and modulate biological pathways .
Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology .
Mechanism of Action
The mechanism of action of [3-(4-Fluorophenyl)propyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorophenyl group enhances its binding affinity and specificity for certain targets, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Phenylpropylboronic acid
Comparison: Compared to phenylboronic acid and 4-fluorophenylboronic acid, [3-(4-Fluorophenyl)propyl]boronic acid has a longer alkyl chain, which can influence its reactivity and solubility. The presence of the fluorine atom in the phenyl ring enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. This compound’s unique structure allows it to participate in a broader range of reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
3-(4-fluorophenyl)propylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSJYCUKTOUYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1=CC=C(C=C1)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
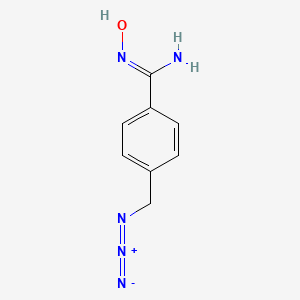
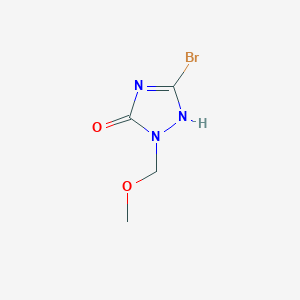
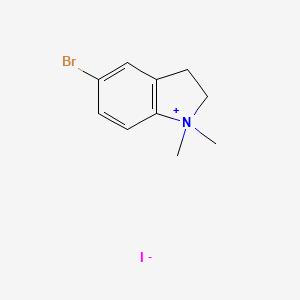
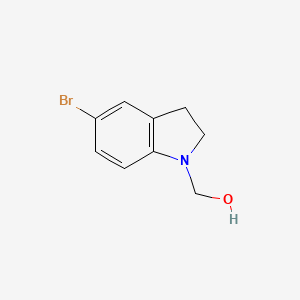
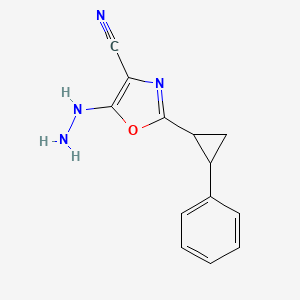
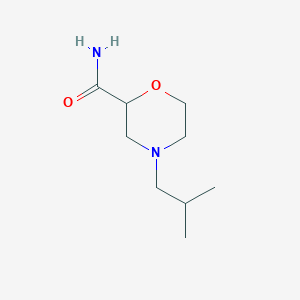
![4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride](/img/structure/B7954601.png)
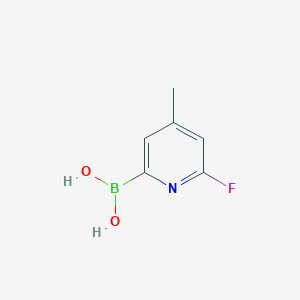
![[3-(2-Fluorophenyl)propyl]boronic acid](/img/structure/B7954617.png)
![[2-(Benzyloxy)ethyl]boronic acid](/img/structure/B7954621.png)
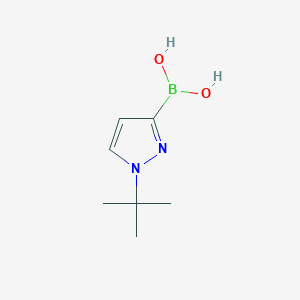
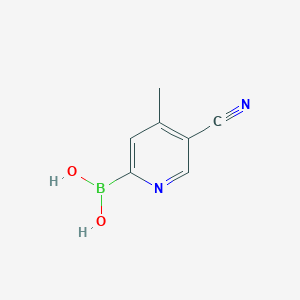
![[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid](/img/structure/B7954650.png)
![[(4-Cyano-2-fluorophenyl)methyl]boronic acid](/img/structure/B7954652.png)
